molecular formula C12H8F2N2O B8271838 (2-Amino-4,5-difluoro-phenyl)-pyridin-4-yl-methanone

(2-Amino-4,5-difluoro-phenyl)-pyridin-4-yl-methanone

Cat. No. B8271838
M. Wt: 234.20 g/mol
InChI Key: BDZFDHUKLWAUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-4,5-difluoro-phenyl)-pyridin-4-yl-methanone is a useful research compound. Its molecular formula is C12H8F2N2O and its molecular weight is 234.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

(2-amino-4,5-difluorophenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H8F2N2O/c13-9-5-8(11(15)6-10(9)14)12(17)7-1-3-16-4-2-7/h1-6H,15H2

InChI Key

BDZFDHUKLWAUSH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)C2=CC(=C(C=C2N)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

BCl3 (6.2 ml, 1M in DCM) was added drop wise to 1,2-difluoro-4aminobenzene (0.5 g, 0.004 mol) in trichloroethylene (6.5 ml) at 0° C. and this mixture stirred for 15 min. 4-Cyanopyridine (0.48 g, 0.005 mol) was added and the solution was warmed to RT and stirred for 30 min. The solution was then heated at 80-90° C. for 1 h. The resulting solution was refluxed at 160° C. for 4 hr and stirred at RT over night. 3N HCl was added to the reaction mixture and refluxed at 110° C. for 1.5 h. The reaction mixture was cooled to RT and made basic (pH=12) with 6N NaOH. The reaction mixture was diluted with water and DCM. The resulting two layers were separated and the aqueous layer was extracted with DCM, dried over sodium sulphate and concentrated. The compound was purified by column chromatography using silica gel to yield title compound.
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